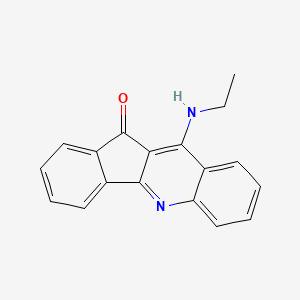
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- is a nitrogen-containing heterocyclic compound. This compound is part of the indenoquinoline family, which is known for its diverse chemical reactivity and potential pharmacological activities. The structure of this compound includes an indenoquinoline core with an ethylamino group at the 10th position, making it a unique and interesting subject for scientific research.
準備方法
The synthesis of 1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- can be achieved through various synthetic routes. One common method involves the condensation of ninhydrin with o-phenylenediamine, followed by nucleophilic addition of ethylamine to the resulting intermediate . The reaction conditions typically include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The ethylamino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- has several scientific research applications:
Chemistry: This compound is used as an intermediate in the synthesis of other heterocyclic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential pharmacological activities, including anticancer and antimicrobial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacteria.
Medicine: The pharmacological potential of this compound extends to its use in drug development. It is being investigated for its ability to interact with specific molecular targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of new materials for electronic and optical applications.
作用機序
The mechanism of action of 1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as c-Jun N-terminal kinase (JNK), which plays a role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death). Additionally, the compound’s ability to donate nitric oxide (NO) through its bioconversion in vivo may contribute to its pharmacological effects .
類似化合物との比較
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- can be compared with other similar compounds, such as:
11H-Indeno[1,2-b]quinoxalin-11-one: This compound shares a similar indenoquinoline core but differs in its substitution pattern.
10-amino-11H-indeno[1,2-b]quinolin-11-one: This derivative has shown analgesic and anti-inflammatory activities, making it a potential candidate for pain management.
Indeno-[1,2-b]-quinoline-9,11(6H,10H)-dione: This compound is used in the synthesis of organic semiconductors and has applications in the development of electronic materials.
The uniqueness of 1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and pharmacological properties compared to its analogs.
特性
CAS番号 |
104785-03-7 |
|---|---|
分子式 |
C18H14N2O |
分子量 |
274.3 g/mol |
IUPAC名 |
10-(ethylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H14N2O/c1-2-19-16-13-9-5-6-10-14(13)20-17-11-7-3-4-8-12(11)18(21)15(16)17/h3-10H,2H2,1H3,(H,19,20) |
InChIキー |
WOXIEAAKCOGHLT-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


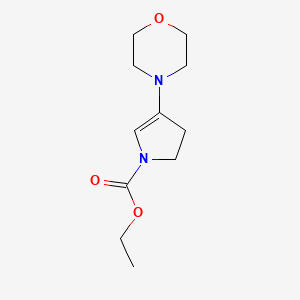
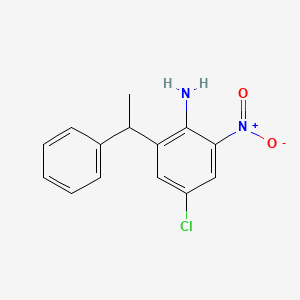
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
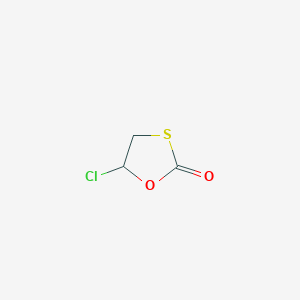


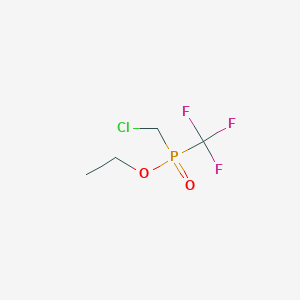
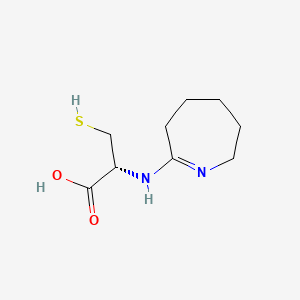
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
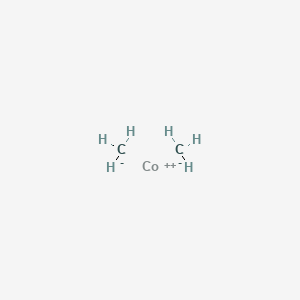
![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)


